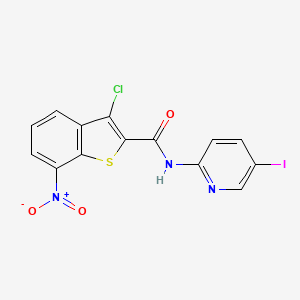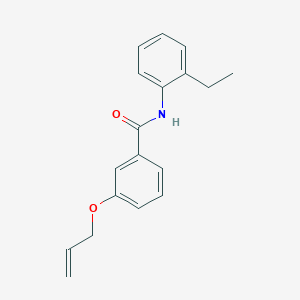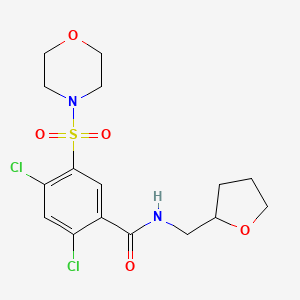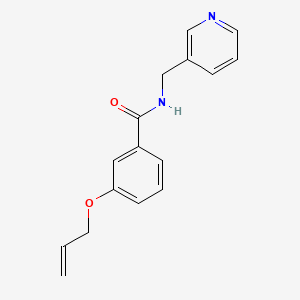![molecular formula C20H19NO3 B4407545 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide
Übersicht
Beschreibung
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide, also known as OC-5, is a synthetic compound that belongs to the class of chromenone derivatives. It has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to interact with proteins such as cholinesterases, cyclooxygenases, and caspases, which are involved in the regulation of cellular processes such as neurotransmission, inflammation, and apoptosis. This compound may also exert its effects by scavenging reactive oxygen species and inhibiting oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory mediators, such as COX-2 and iNOS. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide. One of the potential areas of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of cholinesterases, which are involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been demonstrated to protect dopaminergic neurons from oxidative stress, which is implicated in the development of Parkinson's disease. Another potential area of application is in the development of anticancer therapeutics. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of these treatments. Overall, the research on this compound has the potential to yield significant insights into the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in the development of chronic inflammatory diseases. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Eigenschaften
IUPAC Name |
N-[3-(2-oxochromen-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-11-19(22)21-16-9-6-8-14(12-16)17-13-15-7-4-5-10-18(15)24-20(17)23/h4-10,12-13H,2-3,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFNGWCPFZTKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4407469.png)



![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)


![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)